molecular formula C7H11NO3 B14606624 Methyl 2-[(2-oxopropyl)amino]prop-2-enoate CAS No. 58178-07-7

Methyl 2-[(2-oxopropyl)amino]prop-2-enoate

Cat. No.: B14606624
CAS No.: 58178-07-7
M. Wt: 157.17 g/mol
InChI Key: QZCFAUQFXXRHIT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-oxopropyl)amino]prop-2-enoate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-oxopropyl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with an appropriate amine under controlled conditions. One common method includes the use of a base catalyst to facilitate the addition of the amine to the acrylate. The reaction is usually carried out in a solvent such as methanol or ethanol at a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-oxopropyl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol at 0-25°C.

    Substitution: Sodium methoxide in methanol at 25-50°C.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-[(2-oxopropyl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-oxopropyl)amino]prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates, while the amine group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl acrylate: A simpler ester with similar reactivity but lacks the amine group.

    Ethyl acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group.

    Methyl methacrylate: Contains an additional methyl group on the acrylate moiety, leading to different reactivity and applications.

Uniqueness

Methyl 2-[(2-oxopropyl)amino]prop-2-enoate is unique due to the presence of both ester and amine functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler esters or amines. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

58178-07-7

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-(2-oxopropylamino)prop-2-enoate

InChI

InChI=1S/C7H11NO3/c1-5(9)4-8-6(2)7(10)11-3/h8H,2,4H2,1,3H3

InChI Key

QZCFAUQFXXRHIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC(=C)C(=O)OC

Origin of Product

United States

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